molecular formula C24H40BF3KNO B7969707 Potassium trifluoro(4-octadecanamidophenyl)boranuide

Potassium trifluoro(4-octadecanamidophenyl)boranuide

Cat. No.: B7969707
M. Wt: 465.5 g/mol
InChI Key: IECVQUGLJAGYFY-UHFFFAOYSA-N
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Description

Potassium trifluoro(4-octadecanamidophenyl)boranuide is a chemical compound with the molecular formula C24H40BF3KNO. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(4-octadecanamidophenyl)boranuide typically involves the reaction of 4-octadecanamidophenylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference . The process involves the following steps:

  • Dissolution of 4-octadecanamidophenylboronic acid in an appropriate solvent such as tetrahydrofuran (THF).
  • Addition of potassium trifluoroborate to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
  • Isolation and purification of the product through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Automation and continuous flow reactors are often employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-octadecanamidophenyl)boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic acids, borane complexes, and substituted organotrifluoroborates .

Scientific Research Applications

Potassium trifluoro(4-octadecanamidophenyl)boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(4-octadecanamidophenyl)boranuide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium naphthyltrifluoroborate

Uniqueness

Potassium trifluoro(4-octadecanamidophenyl)boranuide is unique due to its long alkyl chain (octadecanamide group), which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and enhanced stability .

Properties

IUPAC Name

potassium;trifluoro-[4-(octadecanoylamino)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40BF3NO.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)29-23-20-18-22(19-21-23)25(26,27)28;/h18-21H,2-17H2,1H3,(H,29,30);/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECVQUGLJAGYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)NC(=O)CCCCCCCCCCCCCCCCC)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40BF3KNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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